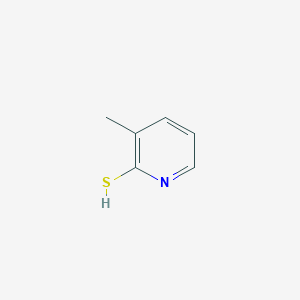
3-methylpyridine-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “3-methylpyridine-2-thiol” is known as Recombinant Mouse Interleukin-33 (IL-33). IL-33 is a cytokine belonging to the interleukin-1 family, closely related in structure to interleukin-18 and interleukin-1 beta. It is synthesized as a biologically inactive precursor and is cleaved by the enzyme caspase-1 to be secreted as an active mature form .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Recombinant Mouse Interleukin-33 is expressed in Escherichia coli. The amino acids Ser109-Ile266 (Accession# AAH03847.1) are used in the expression process. The recombinant protein has a predicted molecular mass of approximately 17,554 Da. The DTT-reduced and non-reduced protein migrate at approximately 20 kDa by SDS-PAGE .
Industrial Production Methods
The protein solution is filtered through a 0.22 µm filter and formulated in 20 mM HEPES, 150 mM NaCl, pH 7.2, and 10 mM TCEP. The endotoxin level is maintained at less than 0.1 EU/µg protein as determined by the LAL method. The protein is bottled at specific concentrations and stored at -20°C or colder to maintain stability .
Analyse Des Réactions Chimiques
Types of Reactions
Recombinant Mouse Interleukin-33 undergoes various biochemical reactions, including binding to the IL-1R/TLR superfamily member ST2, which subsequently activates NF-κB and MAPK pathways .
Common Reagents and Conditions
The protein is often used in bioassays where it stimulates target cells by binding to specific receptors. The conditions for these reactions typically involve maintaining the protein in a sterile buffer with carrier proteins such as 0.2 - 1% BSA or HSA .
Major Products Formed
The major products formed from these reactions include the activation of NF-κB and MAPK pathways, leading to various cellular responses such as proliferation, differentiation, and cytokine production .
Applications De Recherche Scientifique
Recombinant Mouse Interleukin-33 has a wide range of scientific research applications:
Chemistry: Used in studies involving cytokine interactions and signaling pathways.
Biology: Investigated for its role in immune responses, particularly in inflammation and allergic reactions.
Medicine: Explored for its potential therapeutic applications in diseases such as asthma, rheumatoid arthritis, and cancer.
Industry: Utilized in the production of bioassays and as a research tool in various biochemical studies.
Mécanisme D'action
Recombinant Mouse Interleukin-33 exerts its effects by binding to the IL-1R/TLR superfamily member ST2. This binding activates the NF-κB and MAPK pathways, leading to the transcription of various genes involved in immune responses. The molecular targets include epithelial cells, fibroblasts, smooth muscle cells, dendritic cells, and activated macrophages .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Interleukin-1 beta (IL-1β)
- Interleukin-18 (IL-18)
- Interleukin-1 alpha (IL-1α)
Uniqueness
Recombinant Mouse Interleukin-33 is unique in its ability to act as a nuclear factor (NF-HEV) abundantly expressed in high endothelial venules from lymphoid organs. It associates with chromatin and exhibits transcriptional regulatory properties, distinguishing it from other interleukins .
Propriétés
IUPAC Name |
3-methylpyridine-2-thiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NS/c1-5-3-2-4-7-6(5)8/h2-4H,1H3,(H,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDOMAKPLZVHCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=CC=C1)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














